molecular formula C10H13Cl2N3 B15329135 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride

2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B15329135
M. Wt: 246.13 g/mol
InChI Key: TZMMECBYYWFLKO-UHFFFAOYSA-N
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Description

2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzodiazole ring substituted with a chlorine atom and a methyl group, as well as an ethan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with chloroacetic acid under acidic conditions.

  • Substitution Reactions: The chlorine atom and methyl group are introduced through substitution reactions. For example, the chlorine atom can be introduced by reacting the benzodiazole core with chloroform in the presence of a base.

  • Amination: The ethan-1-amine group is introduced by reacting the substituted benzodiazole with ethylamine.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Substitution reactions can occur at the benzodiazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)-6-methylphenol

  • 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Uniqueness: 2-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

2-(5-chloro-1-methylbenzimidazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12ClN3.ClH/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3;1H

InChI Key

TZMMECBYYWFLKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCN.Cl

Origin of Product

United States

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